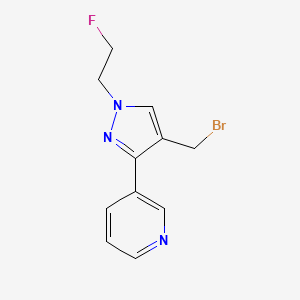

3-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine

Description

Properties

IUPAC Name |

3-[4-(bromomethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrFN3/c12-6-10-8-16(5-3-13)15-11(10)9-2-1-4-14-7-9/h1-2,4,7-8H,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEQMZBPIGLMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(C=C2CBr)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The compound is characterized by its unique structural features, including the bromomethyl and fluoroethyl substituents on the pyrazole ring, which are believed to influence its biological activity.

Biological Activity Overview

The biological activity of pyrazole derivatives has been extensively studied, revealing various pharmacological effects:

- Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have been reported to exhibit potent growth inhibition of bacterial strains .

- Anticancer Potential : Some pyrazole derivatives have demonstrated anticancer activity in vitro against various cancer cell lines. The mechanism often involves inhibition of specific kinases or interference with cellular signaling pathways .

- Anti-inflammatory Properties : Certain pyrazoles have been recognized for their anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of novel pyrazole derivatives, including those structurally related to this compound. The results indicated that these compounds were effective against several bacterial strains, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

- Anticancer Activity : Another research focused on the anticancer effects of pyrazolo[4,3-e][1,2,4]triazine derivatives, which share structural similarities with the target compound. These derivatives were tested against human cancer cell lines (MCF-7 and K-562) and showed promising results in inhibiting cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

- Substituent Positioning : The positioning of bromomethyl and fluoroethyl groups affects the compound's interaction with biological targets.

- Electronic Effects : The presence of electronegative atoms like fluorine may enhance binding affinity to certain receptors or enzymes.

Data Table: Biological Activity Summary

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses

The pyrazole ring is a common scaffold in many bioactive molecules, with derivatives showing promise as allosteric modulators for various receptors, including the muscarinic acetylcholine receptor. Related compounds have demonstrated anti-inflammatory and antibacterial properties, suggesting that 3-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine may have similar therapeutic potential.

Case Study: Radiolabeling

The presence of a bromine atom makes this compound a candidate for radiolabeling, which is used to create radioactive tracers for medical imaging. Research into similar pyrazole derivatives has indicated their suitability for this purpose, warranting further investigation into the specific properties of this compound for radiolabeling applications.

Material Science

Synthesis and Functionalization

The synthesis of this compound could involve several steps, including the functionalization of the pyrazole ring to enhance its reactivity. Such modifications can lead to materials with novel properties suitable for advanced applications in electronics or catalysis.

Data Table: Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-bromomethyl)-1H-pyrazole | Pyrazole ring with bromomethyl group | Potential anti-inflammatory properties |

| 4-(trifluoromethyl)-1H-pyrazole | Pyrazole ring with trifluoromethyl group | Antibacterial activity |

| 5-(fluoromethyl)-pyridine | Pyridine ring with fluoromethyl group | Neuroactive properties |

Agricultural Chemistry

Pesticidal Applications

The unique structural features of this compound may also suggest potential applications in agricultural chemistry as a pesticide or herbicide. Compounds with similar structures have been investigated for their ability to inhibit specific biological pathways in pests.

Comparison with Similar Compounds

Structural Analogues

The target compound is compared with structurally related pyrazole-pyridine hybrids to highlight substituent effects:

Key Observations :

Key Observations :

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine typically involves:

- Construction of the pyrazole ring substituted at the 1-position with a 2-fluoroethyl group.

- Functionalization at the 4-position of the pyrazole ring with a bromomethyl group.

- Attachment of the pyrazole moiety to the 3-position of the pyridine ring.

This approach leverages selective alkylation, halogenation, and coupling reactions under controlled conditions.

Preparation of the Pyrazole Core with 2-Fluoroethyl Substitution

The 1-(2-fluoroethyl) substitution on the pyrazole ring is introduced via alkylation of the pyrazole nitrogen with a suitable 2-fluoroethyl halide (e.g., 2-fluoroethyl bromide or iodide). This step requires:

- Use of a base to deprotonate the pyrazole nitrogen.

- Controlled reaction temperature to avoid side reactions.

- Purification to isolate the N-alkylated pyrazole intermediate.

Introduction of the Bromomethyl Group at the 4-Position of Pyrazole

The bromomethyl group at the 4-position can be introduced by:

- Bromination of a methyl group attached at the 4-position, often via radical bromination using N-bromosuccinimide (NBS) under light or thermal initiation.

- Alternatively, direct substitution reactions using bromomethylating agents under acidic or neutral conditions.

The choice of method depends on the availability of precursors and the desired regioselectivity.

Coupling of Pyrazole to Pyridine Ring

The attachment of the pyrazole ring to the 3-position of the pyridine ring is commonly achieved by:

- Cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings if suitable boronic acid or halide precursors are available.

- Direct condensation or nucleophilic substitution reactions if the pyridine ring bears a leaving group at the 3-position.

Oxidation and Halogenation Steps

In related pyrazolyl-pyridine derivatives, oxidation reactions using potassium persulfate in the presence of sulfuric acid have been employed to convert dihydropyrazole intermediates to pyrazole derivatives, achieving yields of 75-80%. The oxidizing agent is typically used in stoichiometric amounts (1.0 to 2.0 equivalents), with potassium persulfate being preferred for its efficiency and selectivity.

Photoredox and Fluorination Techniques

For fluorine incorporation, photoredox-mediated coupling methods have been developed for similar pyridine derivatives. These involve:

- Photoredox catalysis using iridium complexes under blue LED irradiation.

- Coupling of α,α-difluoro-β-iodoketones with silyl enol ethers to form fluoropyridines.

- One-pot condensation with ammonium acetate to form the pyridine ring.

This method allows efficient fluorination and ring construction with high yields (up to 90%) under optimized conditions (e.g., DMF solvent, 120 °C, 3 hours).

Summary Table of Key Preparation Parameters

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-Alkylation of Pyrazole | 2-Fluoroethyl halide, base (e.g., K2CO3), solvent | 70-85 | Control temperature to avoid over-alkylation |

| 2 | Bromomethylation | N-Bromosuccinimide (NBS), light or heat | 60-75 | Radical bromination selective for methyl group |

| 3 | Coupling to Pyridine | Suzuki or Buchwald-Hartwig coupling, Pd catalyst | 65-80 | Requires suitable halide/boronic acid precursors |

| 4 | Oxidation (if dihydropyrazole intermediate) | Potassium persulfate, sulfuric acid, acetonitrile | 75-80 | Stoichiometric oxidant, mild acid catalyst |

| 5 | Photoredox Fluorination | fac-Ir(ppy)3 catalyst, blue LED, DMF, ammonium acetate | Up to 90 | One-pot process, high selectivity and yield |

Research Findings and Notes

- The oxidation step using potassium persulfate is critical for converting dihydropyrazole intermediates to the aromatic pyrazole ring system, which is essential for the final compound's stability.

- Photoredox catalysis offers a mild and efficient route to introduce fluorine atoms selectively on the pyridine ring, which is relevant for the 2-fluoroethyl substituent in the target compound.

- The bromomethyl group is typically introduced via radical bromination, which requires careful control to avoid polybromination or decomposition.

- The coupling of pyrazole to pyridine is often facilitated by palladium-catalyzed cross-coupling, which is widely used in heterocyclic chemistry for forming C–C bonds.

- Radiolabeled analogues of pyrazolyl-pyridine derivatives with fluorine-18 have been synthesized for PET imaging applications, indicating the feasibility of fluorination strategies on this scaffold.

Q & A

Q. What are the key synthetic routes for preparing 3-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine, and how can reaction conditions be optimized?

The compound’s synthesis typically involves sequential functionalization of the pyrazole and pyridine cores. For bromomethylation, alkylation using reagents like 4-(bromomethyl)pyridine hydrobromate (as in Example 325 of EP 4,374,877 A2) is effective . Fluorination of the ethyl group may employ nucleophilic substitution with 2-fluoroethyl tosylate under basic conditions. Optimization includes controlling reaction temperature (e.g., 50–80°C for Cu-catalyzed coupling) and solvent polarity to minimize side reactions . Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should be prioritized?

- NMR : Focus on the pyrazole C-H protons (δ 7.5–8.5 ppm) and the pyridine ring protons (δ 8.0–8.8 ppm). The 2-fluoroethyl group shows splitting patterns (e.g., triplet for -CH2F at δ 4.5–5.0 ppm) .

- Mass Spectrometry : The molecular ion peak ([M+H]+) should align with the molecular formula (C12H12BrFN3). Bromine isotopes (m/z 79/81) confirm the presence of Br .

- FT-IR : Stretching vibrations for C-Br (~550–600 cm⁻¹) and C-F (~1100–1200 cm⁻¹) are key .

Q. How should researchers handle stability and storage challenges for this compound?

The bromomethyl group is sensitive to hydrolysis and light. Store under inert gas (N2/Ar) at 4°C in amber vials. Use anhydrous solvents (e.g., THF, DMF) during reactions to prevent decomposition . Stability tests via TLC or HPLC (e.g., ammonium acetate buffer at pH 6.5 for mobile phases) are recommended .

Advanced Research Questions

Q. How does the 2-fluoroethyl substituent influence the compound’s physicochemical properties and reactivity?

The 2-fluoroethyl group enhances lipophilicity (logP ~2.5) and metabolic stability compared to non-fluorinated analogs. Fluorine’s electronegativity also polarizes adjacent C-H bonds, increasing susceptibility to oxidative cleavage in vivo. Computational studies (e.g., DFT) predict reduced electron density at the pyrazole N1 position, affecting coordination chemistry .

Q. What strategies can resolve contradictions in crystallographic data for pyrazole-pyridine hybrids?

Discrepancies in crystal packing (e.g., hydrogen-bonding networks) may arise from solvent inclusion or polymorphism. Single-crystal XRD with synchrotron radiation improves resolution. For example, in ZnCl2(C8H7N3)2, intermolecular N–H⋯Cl bonds stabilize the 3D framework . Thermal analysis (DSC/TGA) can identify polymorph transitions .

Q. How can regioselectivity challenges during bromomethylation be addressed?

Competing alkylation at pyridine vs. pyrazole sites is mitigated by steric directing groups. Pre-complexation with Lewis acids (e.g., ZnCl2) directs bromomethylation to the pyrazole’s 4-position, as seen in MOF ligand synthesis . Monitoring via in-situ IR or Raman spectroscopy helps track regioselectivity .

Q. What methodologies are effective for studying intermolecular interactions in solid-state structures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.